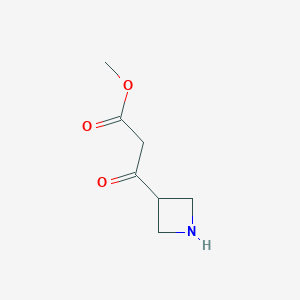![molecular formula C15H11N B13948407 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile CAS No. 56666-56-9](/img/structure/B13948407.png)
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzylbicyclo[410]hepta-1,3,5-triene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium cyanide or other nitrile sources in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of substituted nitriles or other derivatives.
科学的研究の応用
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Catalysis: Used as a ligand or catalyst in various chemical reactions.
作用機序
The mechanism of action of 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: Shares the bicyclic core but lacks the benzyl and carbonitrile groups.
7-Azabicyclo[4.1.0]hepta-1,3,5-triene: Contains a nitrogen atom in the bicyclic core.
7-Oxabicyclo[4.1.0]hepta-1,3,5-triene: Contains an oxygen atom in the bicyclic core.
Uniqueness
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile is unique due to the presence of both the benzyl and carbonitrile groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in organic synthesis, materials science, and medicinal chemistry.
特性
CAS番号 |
56666-56-9 |
|---|---|
分子式 |
C15H11N |
分子量 |
205.25 g/mol |
IUPAC名 |
7-benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile |
InChI |
InChI=1S/C15H11N/c16-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)15/h1-9H,10H2 |
InChIキー |
GTTFUKVOHWOZCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



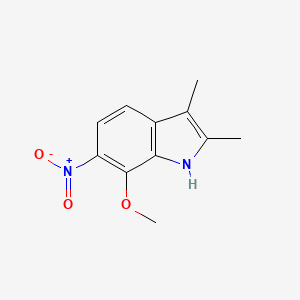
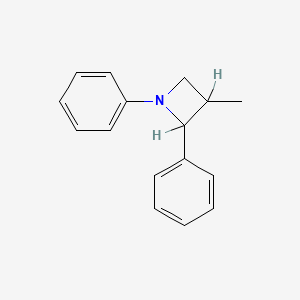
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
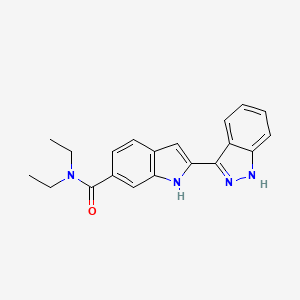
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
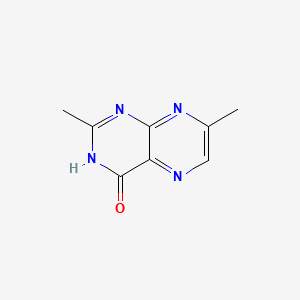

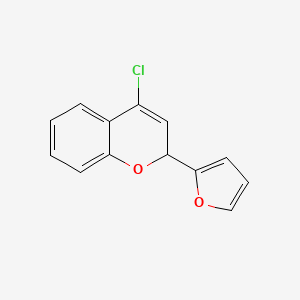


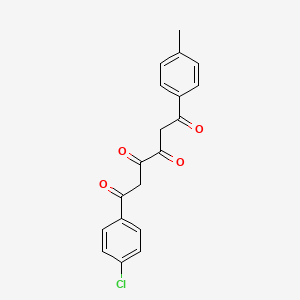
![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
